molecular formula C15H16FN3O3 B2595716 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930017-04-2

4-(3-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2595716
CAS RN: 930017-04-2
M. Wt: 305.309
InChI Key: OCLSWHCROQWDJA-UHFFFAOYSA-N
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Description

4-(3-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C15H16FN3O3 and its molecular weight is 305.309. The purity is usually 95%.
BenchChem offers high-quality 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research on related heterocyclic compounds reveals advanced synthetic routes and structural analysis techniques. For example, Ashraf et al. (2019) described the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, emphasizing spectral techniques for structure ascertainment, including NMR, UV-visible, and FT-IR spectroscopy, alongside single-crystal X-ray diffraction analysis. These methods, along with computational studies like density functional theory (DFT), provide deep insights into the electronic structures, vibrational frequencies, and molecular interactions of these compounds (Ashraf et al., 2019).

Photoluminescence and Electronic Applications

Beyerlein and Tieke (2000) explored π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, showcasing the polymers' strong photoluminescence and potential for electronic applications due to their good solubility, processability, and photochemical stability. This research highlights the role of pyrrolopyrrole derivatives in developing new materials for optoelectronics (Beyerlein & Tieke, 2000).

Biological Activity and Drug Development

Research into pyrimidine and pyrrolopyrimidine derivatives often explores their biological activities, leading to potential therapeutic applications. Veeranna et al. (2022) synthesized a series of pyranopyrimidines and evaluated their anti-inflammatory and antimicrobial activities, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Veeranna et al., 2022).

Molecular Modeling and Computational Analysis

Prasad et al. (2010) conducted a comparative study of tegafur and 5-fluoro-uracil, utilizing DFT to analyze molecular electrostatic potential surfaces, polarizability, and hyperpolarizability. This approach helps understand the selectivity and effectiveness of drugs at the molecular level, illustrating the importance of computational methods in drug design (Prasad et al., 2010).

properties

IUPAC Name

4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-8(20)6-19-7-11-12(14(19)21)13(18-15(22)17-11)9-3-2-4-10(16)5-9/h2-5,8,13,20H,6-7H2,1H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLSWHCROQWDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-fluorophenyl)-6-(2-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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